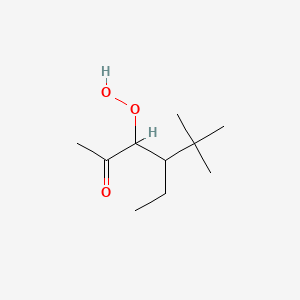
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one is an organic compound known for its unique structure and properties It is characterized by the presence of a hydroperoxy group, which makes it a valuable compound in various chemical reactions and applications
Preparation Methods
The synthesis of 4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one typically involves the introduction of a hydroperoxy group into the molecular structure. One common method involves the oxidation of 4-Ethyl-5,5-dimethylhexan-2-one using hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a controlled temperature and pH to ensure the selective formation of the hydroperoxy group .
Chemical Reactions Analysis
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products, depending on the reaction conditions.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroperoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one involves its interaction with molecular targets through the hydroperoxy group. This group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can affect cellular processes. The pathways involved include oxidative stress pathways and other redox-related mechanisms .
Comparison with Similar Compounds
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one can be compared with similar compounds such as 5,5-Dimethylhexan-2-one. While both compounds share a similar backbone, the presence of the hydroperoxy group in this compound gives it unique reactivity and applications. Other similar compounds include various hydroperoxy-substituted hexanones, each with distinct properties and uses .
Properties
CAS No. |
138347-48-5 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C10H20O3/c1-6-8(10(3,4)5)9(13-12)7(2)11/h8-9,12H,6H2,1-5H3 |
InChI Key |
ORINFNVMIOYRCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(=O)C)OO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


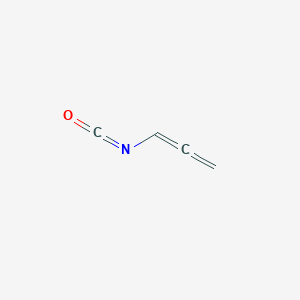
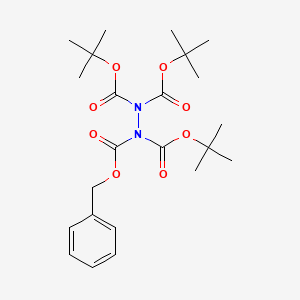
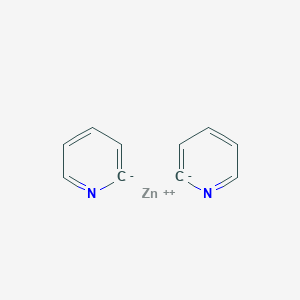
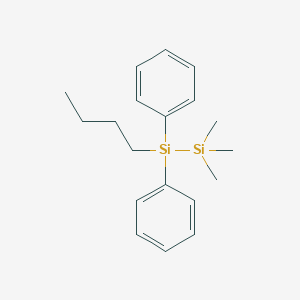
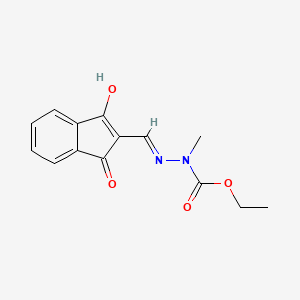
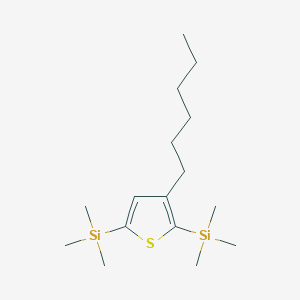
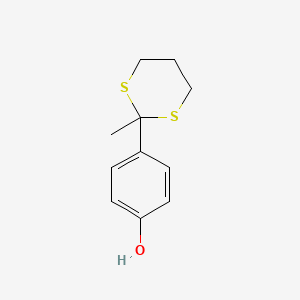
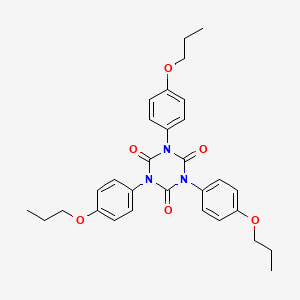
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
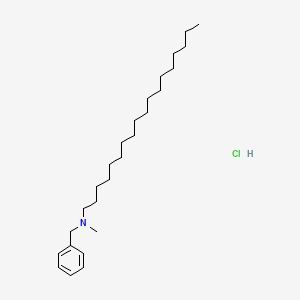
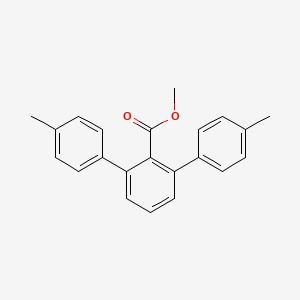
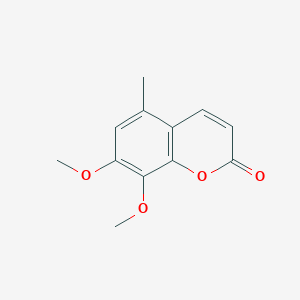
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)

